2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile

Medicinal chemistry Structure–activity relationships Hydrogen bonding

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile (CAS 389066-42-6) is a benzimidazole-propionitrile hybrid organic compound with molecular formula C₁₇H₁₃N₃O and molecular weight 275.30 g·mol⁻¹. The compound features a benzimidazole core connected through an exocyclic ylidene double bond to a 3-oxo-3-(p-tolyl)propanenitrile fragment, placing it within a broader class of benzimidazole-propionitrile derivatives that have demonstrated α-glucosidase inhibitory activity in recent medicinal chemistry studies.

Molecular Formula C17H13N3O
Molecular Weight 275.311
CAS No. 389066-42-6
Cat. No. B2990317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile
CAS389066-42-6
Molecular FormulaC17H13N3O
Molecular Weight275.311
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16(21)13(10-18)17-19-14-4-2-3-5-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13-
InChIKeyAQRYPCAITQBIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile (CAS 389066-42-6): Chemical Identity and Procurement Baseline


2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile (CAS 389066-42-6) is a benzimidazole-propionitrile hybrid organic compound with molecular formula C₁₇H₁₃N₃O and molecular weight 275.30 g·mol⁻¹ . The compound features a benzimidazole core connected through an exocyclic ylidene double bond to a 3-oxo-3-(p-tolyl)propanenitrile fragment, placing it within a broader class of benzimidazole-propionitrile derivatives that have demonstrated α-glucosidase inhibitory activity in recent medicinal chemistry studies [1]. The molecule contains one hydrogen-bond donor (the benzimidazole N–H) and three hydrogen-bond acceptors (nitrile N, ketone O, and imidazole N), which collectively govern its supramolecular recognition and solubility properties .

Why Closely Related Benzimidazole-Propionitrile Analogs Cannot Substitute for CAS 389066-42-6


Within the benzimidazole-propionitrile chemotype, seemingly minor structural modifications produce substantial differences in hydrogen-bonding capacity, conformational preorganization, and physicochemical properties that directly affect binding thermodynamics, solubility, and synthetic tractability [1]. The p-tolyl substituent in CAS 389066-42-6 occupies a specific steric and electronic niche: electron-donating enough to modulate the α,β-unsaturated nitrile system's reactivity via resonance, yet sufficiently compact to avoid the entropic penalties that larger aromatic substituents impose upon target binding [1][2]. Unlike the N-methylated analog (CAS 392238-81-2), which loses the benzimidazole N–H hydrogen-bond donor critical for certain target interactions, CAS 389066-42-6 retains a full complement of donor/acceptor functionality . Procurement of a generic benzimidazole-propionitrile derivative without explicit structural verification of the p-tolyl substitution pattern and the free N–H group risks introducing a compound with measurably different logP, hydrogen-bonding profile, and biological recognition properties [1].

Quantitative Differentiation Evidence for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile Against Closest Analogs


Hydrogen-Bond Donor Count: CAS 389066-42-6 vs. N-Methylated Analog (CAS 392238-81-2)

CAS 389066-42-6 possesses one hydrogen-bond donor (HBD, the benzimidazole N–H), whereas the closest N-methylated analog (CAS 392238-81-2, MW 289.3) has zero HBDs due to methylation at the N-1 position [1]. In the benzimidazole-propionitrile SAR study, the free N–H group was identified as critical for hydrogen-bonding interactions within the α-glucosidase active site; methylation at this position would abolish this donor capability [1]. The presence or absence of HBD capacity fundamentally alters molecular recognition—compounds lacking this feature require entirely different binding poses to achieve comparable target engagement [1].

Medicinal chemistry Structure–activity relationships Hydrogen bonding

Molecular Weight and Rotatable Bond Efficiency: CAS 389066-42-6 vs. N-Methyl-p-tolyl Analog

CAS 389066-42-6 (MW 275.30) is 14 Da lighter than its N-methylated counterpart CAS 392238-81-2 (MW 289.3) while both retain 3 rotatable bonds . This means CAS 389066-42-6 delivers the identical pharmacophoric scaffold with lower molecular weight per heavy atom, translating to a higher ligand efficiency index for any given biological potency [1]. In fragment-based and lead-optimization contexts, a 14 Da reduction with preserved functionality is a measurable advantage in ligand efficiency metrics [1]. The difference arises solely from the absence of the N-methyl group, which adds mass without contributing additional binding interactions beyond those already provided by the benzimidazole core .

Drug-likeness Physicochemical profiling Ligand efficiency

Lipophilicity and Metabolic Stability Differentiation: p-Tolyl vs. 4-Phenoxyphenyl Analog

The p-tolyl substituent (C₇H₇, MW 91) in CAS 389066-42-6 confers substantially lower lipophilicity than the 4-phenoxyphenyl substituent (C₁₂H₉O, MW 169) in the closely related analog 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile . The benzimidazole-2-ylidene scaffold with a 4-phenoxyphenyl group has an additional aromatic ring and ether oxygen, both of which increase molecular weight (ΔMW ≈ 92), logP, and metabolic vulnerability via oxidative O-dealkylation pathways . The p-tolyl group, lacking the ether linkage, eliminates this metabolic soft spot entirely while maintaining sufficient aromatic character for π-stacking interactions with target residues [1]. Within the benzimidazole-propionitrile class, increasing substituent lipophilicity correlates with higher microsomal clearance, making the more compact p-tolyl analog preferable for programs where metabolic stability is a selection criterion [1].

ADMET profiling Lipophilicity Metabolic stability

Synthetic Accessibility and Building-Block Versatility: CAS 389066-42-6 vs. Malononitrile-Derived Analog (CAS 4933-40-8)

CAS 389066-42-6 bears a 3-oxo-3-(p-tolyl)propanenitrile side-chain featuring a reactive ketone carbonyl adjacent to the nitrile group, whereas the simpler analog 2-(1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile (CAS 4933-40-8, MW 182.18) carries a second nitrile (dinitrile) instead of the ketone . The ketone carbonyl in CAS 389066-42-6 provides a chemically differentiated handle for selective transformations—such as NaBH₄ reduction to the corresponding alcohol, condensation with hydrazines to form pyrazoles, or Knoevenagel-type further condensations—that are inaccessible with the dinitrile analog [1]. The dinitrile compound (CAS 4933-40-8) lacks this ketone functionality and is limited to nitrile-centered chemistry (hydrolysis to amide/acid, reduction to amine, or cycloaddition) . The synthetic route to the benzimidazole-propionitrile core employs malonodinitrile, triethylamine, and benzene at room temperature followed by further elaboration, a method compatible with the p-tolyl ketone motif [1].

Synthetic chemistry Building-block procurement Derivatization

Optimal Research and Industrial Application Scenarios for CAS 389066-42-6 Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Specific Hydrogen-Bond Donor Pharmacophore

In α-glucosidase inhibitor lead optimization programs or related benzimidazole-based drug discovery campaigns where the N–H group serves as a critical hydrogen-bond donor to the target protein backbone, CAS 389066-42-6 is the structurally appropriate selection over its N-methylated analog (CAS 392238-81-2). The N-methyl analog completely lacks HBD capacity (0 vs. 1 HBD), which would fundamentally alter the binding pose and likely reduce target engagement, as demonstrated in the benzimidazole-propionitrile SAR study where the free N–H was identified as essential for active-site hydrogen bonding [1]. This scenario applies broadly to benzimidazole-based kinase inhibitors and other target classes where the imidazole N–H participates in conserved hydrogen-bond networks [1].

Fragment-Based Drug Discovery Prioritizing Ligand Efficiency

For fragment-based screening libraries or lead-generation cascades where ligand efficiency (binding affinity per heavy atom) is a primary triaging metric, CAS 389066-42-6 (MW 275.30) provides a measurable advantage over the N-methyl-p-tolyl analog (CAS 392238-81-2, MW 289.3). The 14 Da mass reduction, achieved by eliminating a methyl group that contributes no additional binding interactions, ensures higher ligand efficiency for any given IC₅₀ value [1][2]. Procurement of the lower-MW variant is the rational choice when library design principles favor minimal molecular complexity with maximal pharmacophoric content [2].

ADMET-Focused Programs Requiring Reduced Metabolic Liability from Aryl Ethers

In drug discovery programs where metabolic stability is a key selection criterion and diaryl ether-containing benzimidazole leads have shown unacceptable microsomal clearance, CAS 389066-42-6 offers a structurally simplified alternative that eliminates the oxidatively labile O-linkage present in analogs such as the 4-phenoxyphenyl derivative [1][2]. The p-tolyl group preserves sufficient lipophilicity for membrane permeability and target engagement while avoiding the CYP450-mediated O-dealkylation pathway that typically generates reactive metabolites from diaryl ethers [1]. This makes CAS 389066-42-6 the preferred procurement choice for in vitro metabolic stability profiling and subsequent in vivo pharmacokinetic studies [1].

Diversifiable Synthetic Building Block for Benzimidazole-Focused Compound Libraries

For medicinal chemistry groups constructing benzimidazole-based compound libraries, CAS 389066-42-6 serves as a superior building block compared to the dinitrile analog (CAS 4933-40-8) because the ketone carbonyl provides an additional electrophilic center for orthogonal derivatization. This enables parallel library synthesis strategies—nitrile-directed chemistry (hydrolysis, reduction, cycloaddition) on one arm and ketone-directed chemistry (reductive amination, hydrazone formation, Grignard addition) on the other—from a single starting material [1][2]. The established synthetic route via malonodinitrile condensation followed by p-toluoyl elaboration is compatible with standard laboratory equipment and does not require specialized reagents [2]. Procurement of this compound enables access to a structurally diverse derivative set without the need to purchase multiple, more expensive pre-functionalized intermediates [1].

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.